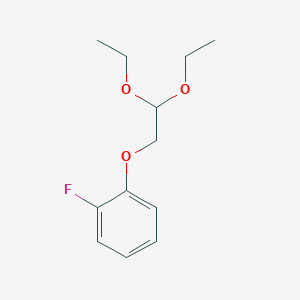

1-(2,2-Diethoxyethoxy)-2-fluorobenzene

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established IUPAC conventions for naming substituted aromatic compounds with complex substituents. The primary name indicates that this molecule consists of a benzene ring bearing two substituents: a fluorine atom at position 2 and a 2,2-diethoxyethoxy group at position 1. The numbering system begins with the carbon atom bearing the diethoxyethoxy substituent, which is designated as position 1, while the fluorine-bearing carbon occupies position 2, representing an ortho-substitution pattern on the benzene ring.

The diethoxyethoxy portion of the name reflects the complex nature of this substituent, which contains an ethoxy group connected to a carbon center that bears two additional ethoxy groups, creating an acetal-like structure. According to IUPAC naming principles for acetals, compounds with the general structure R₂C(OR')₂ are named as derivatives of the parent compound with appropriate prefixes indicating the nature and position of substituents. In this case, the 2,2-diethoxyethoxy designation specifically indicates that the ethoxy group is attached to a carbon that bears two additional ethoxy substituents at the 2-position relative to the oxygen linkage to the benzene ring.

The compound is also known by alternative systematic names and identifiers that provide additional structural information. The CAS registry number 1313712-61-6 serves as a unique identifier for this specific molecular structure. Various database systems may employ slightly different naming conventions, but all maintain the essential structural information that distinguishes this compound from related fluorobenzene derivatives and acetal-containing molecules.

| Nomenclature System | Name/Identifier | Registry Information |

|---|---|---|

| IUPAC Name | This compound | Primary systematic name |

| CAS Registry | 1313712-61-6 | Chemical Abstracts Service identifier |

| PubChem CID | 57361148 | Database compound identifier |

| Alternative Names | 1-(2,2-Diethoxy-ethoxy)-2-fluoro-benzene | Hyphenated variant |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₇FO₃, which indicates a substantial organic molecule containing twelve carbon atoms, seventeen hydrogen atoms, one fluorine atom, and three oxygen atoms. This composition reflects the complex nature of the molecule, where the aromatic benzene core contributes six carbon atoms and five hydrogen atoms, while the diethoxyethoxy substituent adds the remaining carbons, hydrogens, and all three oxygen atoms. The molecular weight of 228.26 grams per mole positions this compound in the mid-range of organic molecules commonly encountered in synthetic chemistry applications.

The elemental composition analysis reveals several important structural features. The carbon-to-hydrogen ratio of approximately 0.71 indicates a moderate degree of saturation, with the benzene ring contributing aromatic character while the aliphatic portions of the molecule provide conformational flexibility. The presence of three oxygen atoms within a twelve-carbon framework suggests significant ether functionality, which is consistent with the acetal-like nature of the diethoxyethoxy substituent. The single fluorine atom represents approximately 8.3% of the total molecular weight, contributing substantially to the molecule's physical and chemical properties despite being present in minimal stoichiometric proportion.

Comparative analysis with related compounds demonstrates the unique position of this molecule within the broader family of substituted fluorobenzenes and ether-containing organic compounds. The molecular weight falls within the typical range for compounds used in organic synthesis and pharmaceutical research, being sufficiently large to provide multiple functional sites while remaining manageable for standard synthetic transformations and analytical characterization techniques.

| Molecular Property | Value | Contribution |

|---|---|---|

| Molecular Formula | C₁₂H₁₇FO₃ | Complete elemental composition |

| Molecular Weight | 228.26 g/mol | Calculated mass |

| Carbon Content | 12 atoms (63.2% by mass) | Structural framework |

| Hydrogen Content | 17 atoms (7.5% by mass) | Aliphatic and aromatic |

| Oxygen Content | 3 atoms (21.1% by mass) | Ether functionalities |

| Fluorine Content | 1 atom (8.3% by mass) | Aromatic substituent |

Stereochemical Considerations and Conformational Isomerism

The stereochemical analysis of this compound reveals a molecule with significant conformational flexibility despite the presence of a rigid aromatic core. The benzene ring itself maintains planar geometry with fixed bond angles and distances characteristic of aromatic systems, but the diethoxyethoxy substituent introduces multiple rotatable bonds that allow for diverse three-dimensional arrangements. The acetal-like carbon center within the diethoxyethoxy group adopts tetrahedral geometry, creating a chiral environment that could potentially influence the overall molecular conformation and interactions with other molecules.

The conformational behavior of this compound can be understood through comparison with simpler acetal-containing molecules and substituted ethers. Studies of diethyl ether conformations have demonstrated that molecules containing multiple ether linkages can adopt various conformational states, with trans and gauche arrangements around carbon-oxygen bonds being particularly important. In the case of this compound, similar conformational preferences likely govern the spatial arrangement of the diethoxyethoxy substituent relative to the benzene ring.

The presence of the fluorine substituent on the benzene ring introduces additional stereochemical considerations through electronic effects and potential intramolecular interactions. Fluorine's high electronegativity and small size allow it to participate in weak hydrogen bonding interactions and dipole-dipole attractions that may influence the preferred conformations of the molecule. The ortho-relationship between the fluorine atom and the diethoxyethoxy group creates opportunities for intramolecular interactions that could stabilize specific conformational arrangements and influence the molecule's overall three-dimensional structure.

Computational studies of related fluorobenzene derivatives and acetal-containing molecules suggest that this compound likely exists as a mixture of conformers in solution, with rapid interconversion between different spatial arrangements occurring at ambient temperatures. The energy barriers between conformational states are expected to be relatively low, allowing for dynamic equilibrium between multiple three-dimensional structures that may exhibit different chemical and physical properties.

| Conformational Feature | Structural Impact | Energy Consideration |

|---|---|---|

| Benzene Ring Planarity | Fixed aromatic geometry | High barrier to deformation |

| Acetal Carbon Geometry | Tetrahedral arrangement | Low barrier to rotation |

| Ether Bond Rotation | Multiple conformational states | Moderate barriers (2-4 kcal/mol) |

| Fluorine Interactions | Electronic and steric effects | Weak but directional influences |

属性

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAGZJIIKHPNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724374 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-61-6 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene typically involves two key steps:

- Introduction of the fluorine substituent onto the benzene ring , often via nucleophilic aromatic substitution (SNAr) of a halogenated precursor.

- Attachment of the 2,2-diethoxyethoxy side chain to the aromatic ring, generally through an ether linkage formed by reaction of a phenol or halobenzene derivative with a suitable acetal-containing alkylating agent.

Preparation of the Fluorinated Aromatic Core

A common approach to introduce the fluorine atom at the ortho position relative to the alkoxy substituent is through halogen exchange reactions starting from chloronitrobenzene analogs. According to patent literature, chloronitrobenzene compounds can be reacted with potassium fluoride under elevated temperatures (typically 135–215 °C) to afford fluoronitrobenzene derivatives in good yields (around 85% or higher) with minimal by-products.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting material | Chloronitrobenzene | Fluoronitrobenzene |

| Fluoride source | Potassium fluoride | Efficient halogen exchange |

| Temperature | 135–215 °C | Reaction completion in 1–6 hours |

| Reaction time | 10 minutes to 20 hours | High yield (~85%) |

| Purification | Distillation under reduced pressure | Pure fluorinated product |

This fluorination step is critical as it sets the stage for subsequent functionalization.

Attachment of the 2,2-Diethoxyethoxy Side Chain

The key intermediate for the ether side chain is 2-bromo-acetaldehyde diethyl acetal , which serves as an alkylating agent to introduce the 2,2-diethoxyethoxy group onto the aromatic ring.

A general and reproducible method involves the reaction of phenol derivatives with 2-bromo-acetaldehyde diethyl acetal in the presence of a base such as potassium carbonate or potassium hydroxide in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds under reflux conditions for approximately 6 hours, followed by extraction and purification steps.

| Step | Reagents & Conditions | Description |

|---|---|---|

| Phenol derivative | 1.0 equiv | Starting aromatic substrate |

| Base | K2CO3 or KOH, 2.0 equiv | Deprotonates phenol to phenolate |

| Alkylating agent | 2-bromo-acetaldehyde diethyl acetal, 1.5 equiv | Provides the 2,2-diethoxyethoxy side chain |

| Solvent | DMF | Polar aprotic solvent for SN2 reaction |

| Temperature | Reflux (~130 °C) | Facilitates nucleophilic substitution |

| Reaction time | ~6 hours | Monitored by TLC for completion |

| Workup | Extraction with ethyl acetate, washing with NaOH and water, drying over MgSO4 | Purification of crude product |

| Final purification | Flash silica gel column chromatography (petroleum ether/ethyl acetate) | Isolates pure 1-(2,2-Diethoxyethoxy)benzene |

This method has been successfully applied to prepare 2-(2,2-diethoxyethoxy)phenyl derivatives, which can then be further functionalized.

Fluorination of the Alkoxy-Substituted Benzene

To obtain This compound , the fluorine substituent must be introduced ortho to the diethoxyethoxy group. This can be achieved by starting from the corresponding chlorinated precursor bearing the 2,2-diethoxyethoxy substituent, then performing nucleophilic aromatic substitution with potassium fluoride under controlled conditions similar to those described in section 2.

Alternatively, the fluorination step can precede the alkoxy substitution, depending on the stability and reactivity of intermediates.

Mechanistic Insights and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) studies have been employed to monitor the reaction progress during the alkylation step, confirming the formation of the desired 2-(2,2-diethoxyethoxy)aryl intermediates. The reaction mechanism involves nucleophilic attack of the phenolate ion on the electrophilic carbon of the bromo-acetal, leading to ether bond formation.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The fluorination reaction is temperature sensitive and requires careful control to avoid decomposition or side reactions.

- The etherification step benefits from a strong base and polar aprotic solvent to promote nucleophilic substitution.

- Purification by column chromatography is essential to remove unreacted starting materials and side products.

- The sequence of fluorination and alkylation can be optimized based on substrate compatibility and desired regioselectivity.

- The described methods have been validated in multiple studies and patent disclosures, ensuring reproducibility and scalability for laboratory synthesis.

化学反应分析

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, yielding a non-fluorinated benzene derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

科学研究应用

Pharmaceutical Applications

The incorporation of fluorine into organic compounds often enhances their biological activity and pharmacokinetic properties. 1-(2,2-Diethoxyethoxy)-2-fluorobenzene can serve as a valuable intermediate in the synthesis of biologically active molecules.

- Antimicrobial and Antitumor Agents : Fluorinated compounds are known for their antimicrobial and cytotoxic properties. For instance, derivatives of similar fluorinated structures have shown significant efficacy against various cancer cell lines, including breast adenocarcinoma and colon carcinoma . The unique electronic properties imparted by fluorine can enhance the interaction with biological targets.

- Drug Delivery Systems : The compound can be utilized in the design of drug delivery systems due to its favorable solubility characteristics. The diethoxyethoxy group may improve the compound's compatibility with lipid membranes, facilitating better absorption and bioavailability of therapeutic agents .

Agrochemical Applications

Fluorinated compounds are increasingly used in agrochemicals for their effectiveness in pest control and herbicidal activity.

- Herbicides : Similar fluorinated compounds have been developed as selective herbicides that target specific enzymes in plants. The introduction of a fluorine atom can enhance the herbicidal potency and selectivity of these substances . this compound could potentially be modified to create new herbicides with improved efficacy against resistant weed species.

- Pesticide Development : The unique properties of fluorinated compounds allow for the development of new pesticides that are more effective at lower concentrations, reducing environmental impact while maintaining agricultural productivity .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in materials science.

- Polymer Chemistry : The compound can be used as a building block for synthesizing advanced polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices may enhance the material's resistance to degradation and improve its overall stability under various environmental conditions .

- Coatings and Films : Due to its potential as a film former or rheology modifier, this compound could be explored for use in coatings that require enhanced durability and chemical resistance .

Table 1: Summary of Research Findings on this compound Applications

作用机制

The mechanism by which 1-(2,2-diethoxyethoxy)-2-fluorobenzene exerts its effects is primarily through its interactions with molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Aromatic Ethers

The following table compares 1-(2,2-Diethoxyethoxy)-2-fluorobenzene with key analogs, highlighting structural and functional differences:

Key Differences and Functional Implications

Electronic Effects

- Electron-Withdrawing Groups: The fluorine atom in all compounds enhances electrophilic substitution resistance. However, substituents like –NO₂ (in 1-nitro-2-(2,2,2-trifluoroethoxy)benzene) further deactivate the ring, reducing reactivity toward electrophiles compared to the diethoxyethoxy variant .

- Alkoxy Chain Flexibility : The diethoxyethoxy group (–OCH₂CH(OEt)₂) provides steric bulk and ether-based solubility, distinguishing it from smaller groups like –CH(OCH₃)₂ (dimethoxymethyl) .

Physicochemical Properties

- Molecular Weight and Solubility : The diethoxyethoxy group increases molecular weight and hydrophobicity compared to simpler ethers like 1-(dimethoxymethyl)-2-fluorobenzene .

- Thermal Stability: Fluorinated ethers generally exhibit higher thermal stability than non-fluorinated analogs. For example, 1-(2-cis-fluoroethenyl)-2-fluorobenzene undergoes laser-controlled isomerization, demonstrating stability under photoexcitation .

生物活性

1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a synthetic organic compound notable for its unique structure and potential biological activities. With the chemical formula CHOF and CAS number 1313712-61-6, it features a fluorine atom and diethoxyethoxy substituents that may influence its reactivity and interactions within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal promising results. In assays involving cancer cell lines, such as A549 (lung cancer) and PC3 (prostate cancer), this compound demonstrated significant cytotoxic effects. The compound's mechanism may involve the induction of apoptosis through oxidative stress pathways, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered cell growth and proliferation.

- Receptor Interaction : It may bind to specific receptors on cell surfaces, modulating signaling pathways that control cell survival and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity in Cancer Cells : In a study assessing the cytotoxic effects on A549 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | Other fluorinated compounds |

| Cytotoxicity | IC50 ~ 15 µM in A549 cells | Varies widely among derivatives |

| Mechanism of Action | Enzyme inhibition, receptor interaction | Often similar but varies by structure |

Research Findings

The current body of research suggests that this compound holds significant promise as a lead compound for further development in both antimicrobial and anticancer therapies. Ongoing studies are focusing on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the diethoxyethoxy group or fluorine atom affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

常见问题

Q. What are the established synthetic routes for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, and what reaction conditions optimize yield?

The synthesis typically involves acetal protection of hydroxyl groups. For example, intermediates with ethoxyethoxy groups are prepared via acid-catalyzed reactions between fluorophenols and diethyl ether derivatives under anhydrous conditions. Cyclization attempts using similar substrates (e.g., 4-(2,2-Diethoxyethoxy)-benzonitrile) suggest the use of Lewis acids like BF₃·Et₂O to stabilize reactive intermediates . Optimization may require inert atmospheres (N₂/Ar), controlled temperature (60–80°C), and stoichiometric adjustments to minimize byproducts.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethoxyethoxy chain (δ ~3.5–4.5 ppm for CH₂ and CH₃ groups) and fluorine’s deshielding effect on aromatic protons .

- IR Spectroscopy : Peaks at ~1260 cm⁻¹ (C-O-C stretching in acetal) and 1600–1500 cm⁻¹ (aromatic C=C) .

- Elemental Analysis : Validates molecular formula (C₁₂H₁₇FO₃) and purity (>98%) .

Q. How does the acetal group influence the compound’s stability under different storage conditions?

The 2,2-diethoxyethoxy group is hydrolytically sensitive, particularly under acidic or aqueous conditions. Stability studies recommend storage in anhydrous solvents (e.g., THF, DCM) at –20°C with molecular sieves. Degradation products (e.g., aldehydes) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. What mechanistic role does the ethoxyethoxy group play in transition-metal-catalyzed reactions?

The ethoxyethoxy chain can act as a directing group in C-H activation reactions. For example, in palladium-catalyzed cross-couplings, it may coordinate to the metal center, facilitating regioselective functionalization at the ortho position relative to fluorine. Computational studies (e.g., DFT) are recommended to map electron density and orbital interactions .

Q. How can computational tools predict reactivity or optimize synthetic pathways for derivatives of this compound?

Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions. For instance, substituent effects on reaction enthalpy can be modeled using Gaussian or ORCA software. Machine learning platforms (e.g., IBM RXN) may propose viable routes for introducing functional groups like nitro or cyano .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?

Discrepancies often arise from impurities or polymorphic forms. Researchers should:

Q. How is this compound utilized as a precursor in medicinal chemistry or materials science?

- Drug Discovery : The fluorine atom enhances bioavailability, while the acetal group serves as a protecting strategy for hydroxyls in prodrug synthesis .

- Polymer Chemistry : Ethoxyethoxy chains improve solubility in hydrophobic matrices, enabling applications in conductive polymers or coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。